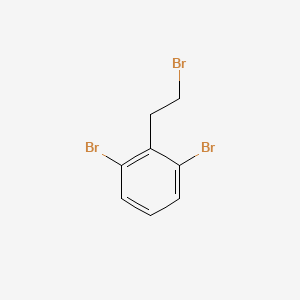
1,3-Dibromo-2-(2-bromoethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dibromo-2-(2-bromoethyl)benzene is an organic compound with the molecular formula C8H7Br3 It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 3 positions, and an additional bromine atom is attached to an ethyl group at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Dibromo-2-(2-bromoethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 1,3-dibromobenzene using bromine in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Dibromo-2-(2-bromoethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form less brominated derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products:
Substitution: Various substituted benzene derivatives.
Oxidation: Carboxylic acids, aldehydes.
Reduction: Less brominated benzene derivatives.
Aplicaciones Científicas De Investigación
1,3-Dibromo-2-(2-bromoethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-dibromo-2-(2-bromoethyl)benzene involves its interaction with various molecular targets. The ethyl group can undergo oxidation or reduction, leading to the formation of different derivatives with varying biological and chemical properties .
Comparación Con Compuestos Similares
1,2-Dibromobenzene: Similar structure but with bromine atoms at the 1 and 2 positions.
1,4-Dibromobenzene: Bromine atoms at the 1 and 4 positions.
1,3-Dichlorobenzene: Chlorine atoms instead of bromine at the 1 and 3 positions.
Propiedades
Fórmula molecular |
C8H7Br3 |
|---|---|
Peso molecular |
342.85 g/mol |
Nombre IUPAC |
1,3-dibromo-2-(2-bromoethyl)benzene |
InChI |
InChI=1S/C8H7Br3/c9-5-4-6-7(10)2-1-3-8(6)11/h1-3H,4-5H2 |
Clave InChI |
CVGGEACEOLIVJV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Br)CCBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


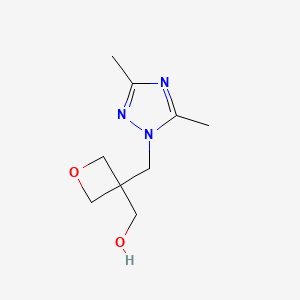
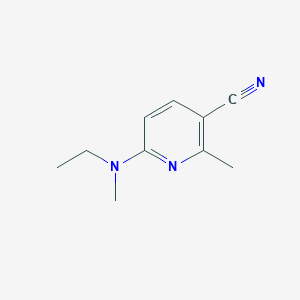
![tert-Butyl (8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydrobenzo[b]oxepin-5-yl)carbamate](/img/structure/B13005463.png)
![1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B13005464.png)
![Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-5-carboxylate](/img/structure/B13005469.png)
![4-(Chloromethyl)benzo[d]oxazole](/img/structure/B13005481.png)
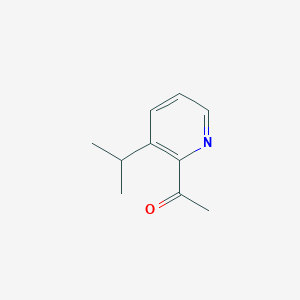
![Methyl 5-fluorobicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13005492.png)

![tert-Butyl 7-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13005502.png)
![8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-7-[(7S)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-5-azaspiro[2.4]heptan-5-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B13005509.png)
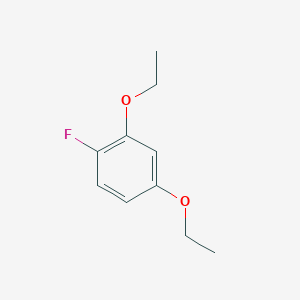
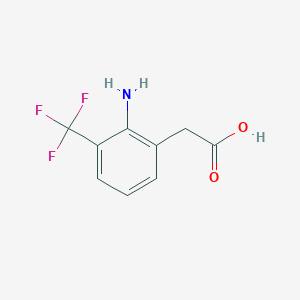
![(1S,5S,6S)-rel-2-Oxabicyclo[3.1.0]hexane-6-carboxylicacid](/img/structure/B13005539.png)
